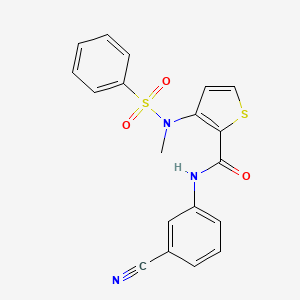

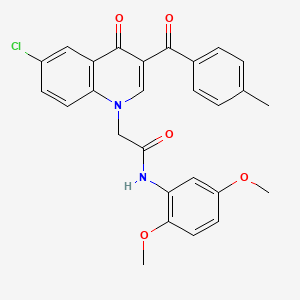

![molecular formula C19H26N2O3S B2650876 N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide CAS No. 1796947-77-7](/img/structure/B2650876.png)

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide” is a complex organic molecule. It contains a bicyclic structure, a tert-butyl group, and a benzenesulfonamide moiety .

Synthesis Analysis

The synthesis of similar bicyclic structures has been described in the literature. For example, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the tert-butyl group. The bicyclic structure is likely to impart rigidity to the molecule, while the tert-butyl group is known for its unique reactivity pattern .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the bicyclic structure and the tert-butyl group. The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations .Aplicaciones Científicas De Investigación

Muscarinic Receptor Ligand for Antipsychotic Activity

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide shows promise as a potent muscarinic receptor ligand. It exhibits high affinity for central muscarinic receptors and demonstrates selective inhibition of dopamine cell firing, which suggests potential applications in treating psychiatric disorders like schizophrenia. The compound functions as a partial agonist at muscarinic M2 and M4 receptors and as an antagonist at M1, M3, and M5 receptors, providing a nuanced mechanism of action that could contribute to its therapeutic potential (Bymaster et al., 1998).

Metabolic and Excretory Analysis

The compound's metabolic and excretory pathways have been explored, revealing biotransformation occurring at the methyl group of the tolyl group and specific hydroxylation sites in the azabicyclo-octyl ring. Understanding these metabolic pathways is crucial for developing drug formulations and dosing regimens, ensuring optimal drug efficacy and safety (Oida et al., 1985).

Therapeutic Potential in Oncology

The compound's derivative, SLC-0111, is being investigated as a novel inhibitor of carbonic anhydrase IX, with potential applications in treating advanced solid tumors. Early-phase clinical trials have demonstrated the compound's safety and provided preliminary efficacy data, suggesting a possible role in oncology treatment regimens (McDonald et al., 2020).

Propiedades

IUPAC Name |

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-19(2,3)14-7-11-17(12-8-14)25(23,24)20-13-18(22)21-15-5-4-6-16(21)10-9-15/h4-5,7-8,11-12,15-16,20H,6,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBYRNCTJJRQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

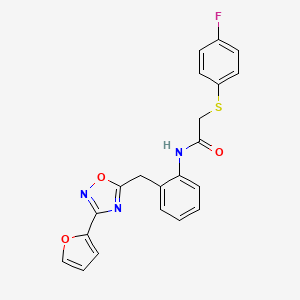

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)

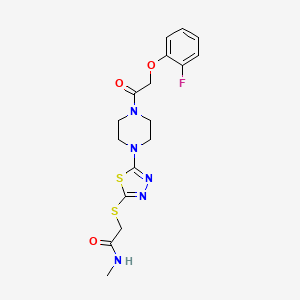

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)

![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)